molecular formula C14H10BrN3O2S B11090843 (6-Bromo-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-(4-methoxy-phenyl)-methanone

(6-Bromo-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-(4-methoxy-phenyl)-methanone

Cat. No.: B11090843
M. Wt: 364.22 g/mol
InChI Key: NAPZOVXWOSSDDS-UHFFFAOYSA-N
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Description

6-BROMO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE is a complex heterocyclic compound that features a triazolopyridine core with a bromo substituent and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a synthetic intermediate in the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-BROMO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-1,2,4-triazolo[4,3-a]pyridine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-BROMO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE undergoes various chemical reactions, including:

  • Substitution Reactions : The bromo substituent can be replaced by other nucleophiles under appropriate conditions.
  • Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
  • Cyclization Reactions : The triazolopyridine core can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
  • Substitution Reactions : Nucleophiles such as amines or thiols in the presence of a base.
  • Oxidation : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo substituent .

Scientific Research Applications

6-BROMO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-BROMO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

6-BROMO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE can be compared with other similar compounds, such as:

The uniqueness of 6-BROMO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YLMETHANONE lies in its specific substituents and the resulting pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H10BrN3O2S

Molecular Weight

364.22 g/mol

IUPAC Name

(6-bromo-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C14H10BrN3O2S/c1-20-11-5-2-9(3-6-11)13(19)18-14(21)16-12-7-4-10(15)8-17(12)18/h2-8H,1H3

InChI Key

NAPZOVXWOSSDDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=S)N=C3N2C=C(C=C3)Br

Origin of Product

United States

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